molecular formula C20H23FN2O2 B6062377 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine

1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine

Cat. No. B6062377
M. Wt: 342.4 g/mol
InChI Key: SAJPIRZKJQQQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its euphoric effects. However, it has also been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning that it inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This is similar to the mechanism of action of other psychoactive drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased mood and motivation. It has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses. 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, it also has several limitations. It is a psychoactive drug, which means that it can affect behavior and cognition in animal models, making it difficult to isolate the effects of the drug on specific biological processes. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on cognitive function and memory in animal models and humans. Additionally, further studies are needed to determine its mechanism of action and to develop more selective SNDRI compounds that can be used as research tools.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-25-17-9-6-16(7-10-17)8-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21/h2-7,9-10H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJPIRZKJQQQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one

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